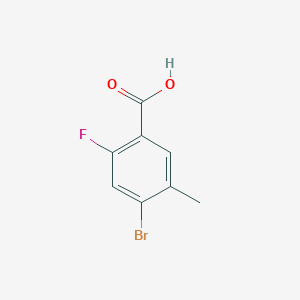

4-Bromo-2-fluoro-5-methylbenzoic acid

Übersicht

Beschreibung

4-Bromo-2-fluoro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It’s known that benzoic acid derivatives can be involved in various biochemical reactions, such as the suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzoic acid. For instance, the compound should be stored in a sealed container in a dry environment at room temperature to maintain its stability . Furthermore, the compound’s solubility in methanol is very faint, which could influence its distribution and bioavailability .

Biologische Aktivität

4-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 415965-24-1) is an aromatic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrF O

- Molecular Weight : 233.03 g/mol

- Melting Point : 180-184 °C

- Log P (octanol-water partition coefficient) : 2.61 - 3.32, indicating moderate lipophilicity, which is essential for membrane permeability .

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its halogen substituents and the presence of the methyl group on the benzene ring. These structural characteristics enhance its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of Na+/H+ exchangers, which are crucial in cardiac physiology and could be beneficial in treating conditions like myocardial infarction .

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in cancer cell lines such as U87G (glioblastoma) and RKO (colon cancer) at low micromolar concentrations. This suggests that this compound may also possess cytotoxic effects against certain cancer types.

Case Studies and Research Findings

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Blood-Brain Barrier Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP450 Inhibition | None reported for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 |

These properties suggest favorable absorption characteristics while minimizing potential drug-drug interactions through CYP450 pathways.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzoic acid is used as a building block in the synthesis of more complex molecules . One specific application is in the creation of ligands for the von Hippel-Lindau E3 ubiquitin ligase complex . It can also be used to introduce chloro groups at the 2- and 5-positions of the phenylene core .

Safety and Hazards

GHS Classification:

- H302 : Harmful if swallowed

- H315 : Causes skin irritation

- H319 : Causes serious eye irritation

- H335 : May cause respiratory irritation

Precautionary statements:

- P261 : Avoid breathing dust/fume/gas/mist/vapors/spray .

- P264 : Wash skin thoroughly after handling .

- P270 : Do not eat, drink, or smoke when using this product .

- P271 : Use only outdoors or in a well-ventilated area .

- P280 : Wear protective gloves/protective clothing/eye protection/face protection .

- P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

- P302 + P352 : IF ON SKIN: Wash with plenty of soap and water .

- P304 + P340 : IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing .

- P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Individuals handling this chemical should wear safety glasses with side shields or chemical goggles and ensure that contact lenses are removed . There should also be a written policy regarding the wearing of contact lenses in the workplace, especially considering the potential for irritants to be absorbed .

Regulatory Information

This compound is not listed on the following inventories :

- Europe - EINEC/ELINCS/NLP

- Japan - ENCS

- Korea - KECI

- New Zealand - NZIoC

- Philippines - PICCS

- USA - TSCA

- Taiwan - TCSI

- Mexico - INSQ

- Vietnam - NCI

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBQHQICIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652912 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415965-24-1 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.